4-(Morpholin-2-yl)benzoic acid hydrochloride mechanism of action
4-(Morpholin-2-yl)benzoic acid hydrochloride mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Morpholin-2-yl)benzoic acid hydrochloride: A Framework for Investigation
Disclaimer: As of March 2026, a comprehensive search of the scientific literature reveals no specific data on the mechanism of action for 4-(Morpholin-2-yl)benzoic acid hydrochloride. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals on how to hypothetically investigate its potential biological activities. The subsequent sections are based on the analysis of structurally related compounds and established principles of drug discovery.
Introduction
The compound 4-(Morpholin-2-yl)benzoic acid hydrochloride presents a unique chemical scaffold, combining a benzoic acid moiety with a morpholine ring. While the biological activity of this specific molecule is uncharacterized, its constituent parts are prevalent in a wide range of pharmacologically active agents.[1][2] This guide will deconstruct the molecule to infer potential biological targets, outline a systematic approach to elucidating its mechanism of action, and provide detailed experimental protocols and data interpretation strategies. The insights are drawn from published research on analogous structures, offering a scientifically grounded roadmap for investigation.
Part 1: Structural Analysis and Target Prediction
The initial step in characterizing a novel compound is to analyze its structure for known pharmacophores and liabilities. The molecule consists of a benzene ring substituted with a carboxylic acid and a morpholine ring.
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Benzoic Acid Moiety: Benzoic acid and its derivatives are common in medicinal chemistry. They can act as bioisosteres for other functional groups, participate in hydrogen bonding with protein targets, and influence the pharmacokinetic properties of a molecule.[3][4] For instance, benzoic acid-based structures have been investigated as ligands for the TRPC6 channel, a potential target for neurological disorders.[3]
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Morpholine Moiety: The morpholine ring is a privileged scaffold in drug discovery, found in numerous approved drugs with diverse mechanisms of action.[1][5] It is often introduced to improve aqueous solubility, metabolic stability, and oral bioavailability. Depending on its substitution and surrounding chemical environment, the morpholine nitrogen can act as a hydrogen bond acceptor or a basic center. The oxygen atom can also participate in hydrogen bonding. Morpholine derivatives have been identified as STAT6 inhibitors, HIV-1 maturation inhibitors, and kinase inhibitors, among other activities.[2][6][7]
Based on these components, a range of potential biological targets could be hypothesized. The overall structure does not immediately suggest a single, obvious target, necessitating a broad, unbiased screening approach.
Hypothetical Target Classes:
| Target Class | Rationale based on Structural Analogs | Reference |
| Kinases | The morpholine ring is a common feature in kinase inhibitors. | [2] |
| G-Protein Coupled Receptors (GPCRs) | The aromatic ring and basic nitrogen are common features of GPCR ligands. | [2] |
| Ion Channels | Benzoic acid derivatives have been shown to modulate ion channels like TRPC6. | [3] |
| Transcription Factors | Derivatives of 2-aminopyrimidine containing a morpholin-4-ylphenylamino group are potent STAT6 inhibitors.[7] | [7] |
| Viral Proteins | Complex molecules incorporating a substituted benzoic acid and a morpholine-related side chain have been developed as HIV-1 maturation inhibitors.[6] | [6] |
Part 2: A Proposed Workflow for Mechanism of Action Elucidation
A systematic investigation is required to identify the biological target and mechanism of action. The following workflow represents a standard, yet adaptable, approach in modern drug discovery.
Caption: A logical workflow for elucidating the mechanism of action of a novel compound.
Step-by-Step Experimental Protocols
1. Initial Screening:
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Protocol: Broad-Spectrum Kinase Panel Screen
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Prepare a stock solution of 4-(Morpholin-2-yl)benzoic acid hydrochloride in a suitable solvent (e.g., DMSO).
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Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of several hundred human kinases at a standard concentration (e.g., 10 µM).
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The service will perform radiometric or fluorescence-based assays to measure the inhibition of kinase activity.
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Data Analysis: Identify any kinases with >50% inhibition. These are considered primary "hits".
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Protocol: Phenotypic Screening for Anti-inflammatory Activity
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Culture peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
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Pre-incubate the cells with a dilution series of the compound for 1 hour.
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Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
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After 24 hours, collect the supernatant and measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: Determine the IC50 value for the inhibition of cytokine release. A potent effect would warrant further investigation into anti-inflammatory signaling pathways.
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2. Target Identification and Validation:
Assuming a hit is identified (e.g., potent inhibition of STAT6-dependent signaling in a phenotypic screen), the next step is to confirm direct target engagement.
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Protocol: Surface Plasmon Resonance (SPR) for Target Binding
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Immobilize recombinant human STAT6 protein on a sensor chip.
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Flow a series of concentrations of 4-(Morpholin-2-yl)benzoic acid hydrochloride over the chip surface.
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Measure the change in the refractive index at the surface, which is proportional to the binding of the compound to the protein.
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Data Analysis: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nanomolar range) indicates high-affinity binding.
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Part 3: Example Signaling Pathway - STAT6 Inhibition
To illustrate the final stage of mechanism of action characterization, we will use the example of STAT6 inhibition, as compounds with a 4-morpholin-4-ylphenylamino moiety are known to be potent STAT6 inhibitors.[7]
Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator of the signaling pathways initiated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13).[7] These pathways are crucial in the differentiation of T helper 2 (Th2) cells, which are involved in allergic and inflammatory responses.[7]
Caption: The IL-4/STAT6 signaling pathway and a hypothetical point of inhibition.
Protocol: Cellular Assay for STAT6 Phosphorylation
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Culture a suitable cell line (e.g., human PBMCs or a reporter cell line) that expresses the IL-4 receptor.
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Pre-treat the cells with various concentrations of 4-(Morpholin-2-yl)benzoic acid hydrochloride for 1-2 hours.
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Stimulate the cells with a recombinant human IL-4 for 15-30 minutes.
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Lyse the cells and quantify the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 using a Western blot or a specific ELISA kit.
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Data Analysis: Normalize the p-STAT6 signal to the total STAT6 signal. Plot the percentage of inhibition of STAT6 phosphorylation against the compound concentration to determine the IC50. A dose-dependent decrease in p-STAT6 would confirm that the compound inhibits the signaling pathway at or upstream of STAT6.
Conclusion
While the precise mechanism of action for 4-(Morpholin-2-yl)benzoic acid hydrochloride remains to be elucidated, its chemical structure provides a foundation for a rational and systematic investigation. By employing a combination of broad screening, target identification, and detailed biochemical and cellular assays, researchers can effectively unravel its biological function. The framework presented in this guide, drawing on the known activities of structurally related morpholine and benzoic acid derivatives, offers a comprehensive roadmap for such an endeavor. The potential for this compound to modulate key pathways in inflammation or other disease areas makes it an intriguing candidate for further study.
References
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Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor. ACS Publications - American Chemical Society. [Link]
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Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]
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Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]
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(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
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2-(morpholin-4-ylmethyl)benzoic acid hydrochloride — Chemical Substance Information. ECHA. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride (C11H12ClNO3). PubChemLite. [Link]
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4-(Morpholin-4-ium-4-ylmethyl)benzoate | C12H15NO3. PubChem. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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4-Methyl-2-(2-methylanilino)benzoic acid. PMC. [Link]
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2-(2-MORPHOLIN-4-YL-ACETYLAMINO)-BENZOIC ACID — Chemical Substance Information. NextSDS. [Link]
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4-[(MORPHOLIN-4-YL)METHYL]BENZOIC ACID | CAS 62642-62-0. Matrix Fine Chemicals. [Link]
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